Cas no 2171802-13-2 (3-(1-amino-2-cyclopropylethyl)thiolan-3-ol)
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol
- 2171802-13-2
- EN300-1639242
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- Inchi: 1S/C9H17NOS/c10-8(5-7-1-2-7)9(11)3-4-12-6-9/h7-8,11H,1-6,10H2
- InChI Key: ANTCHXJOVQCEAT-UHFFFAOYSA-N
- SMILES: S1CCC(C1)(C(CC1CC1)N)O
Computed Properties
- Exact Mass: 187.10308534g/mol
- Monoisotopic Mass: 187.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 71.6Ų
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1639242-0.05g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-0.1g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-0.25g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-0.5g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-1.0g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-2.5g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-5.0g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-10.0g |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1639242-50mg |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1639242-100mg |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol |
2171802-13-2 | 100mg |
$867.0 | 2023-09-22 |
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol
Introduction to 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol (CAS No. 2171802-13-2)
3-(1-amino-2-cyclopropylethyl)thiolan-3-ol, with the CAS number 2171802-13-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiolane ring and a cyclopropyl substituent, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol is particularly noteworthy due to its potential to modulate specific biological pathways. The thiolane ring, a six-membered ring containing sulfur, is known for its stability and ability to form strong covalent bonds. The cyclopropyl group, on the other hand, introduces additional steric hindrance and conformational rigidity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Recent studies have explored the biological activities of 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol. One notable area of research involves its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of a key enzyme in the biosynthesis of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes.
In addition to its enzymatic inhibition properties, 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol has shown promise in modulating receptor-mediated signaling pathways. Research conducted at the University of California, San Francisco, demonstrated that this compound can selectively bind to and activate certain G-protein coupled receptors (GPCRs), which are crucial for various physiological processes including neurotransmission and hormone signaling. This finding opens up new avenues for developing drugs targeting neurological and endocrine disorders.
The pharmacological profile of 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol has also been extensively studied. Preclinical trials have shown that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Toxicity studies have indicated that 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. This safety profile makes it an attractive candidate for further clinical development. Ongoing Phase I clinical trials are currently evaluating its safety and efficacy in human subjects, with preliminary results showing promising outcomes.
The synthesis of 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol has been optimized using modern synthetic techniques. A multi-step process involving selective functional group manipulations and stereoselective transformations has been developed to produce high yields of the desired compound. This synthetic route is scalable and suitable for industrial production, ensuring that the compound can be manufactured efficiently and cost-effectively.
In conclusion, 3-(1-amino-2-cyclopropylethyl)thiolan-3-ol (CAS No. 2171802-13-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activities and favorable pharmacological properties, make it a valuable candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound holds great potential for addressing unmet medical needs in various therapeutic areas.
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